(S)-1-Boc-2-cyanopyrrolidine

Catalog No.
S760052
CAS No.
228244-04-0
M.F
C10H16N2O2
M. Wt
196.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-Boc-2-cyanopyrrolidine

CAS Number

228244-04-0

Product Name

(S)-1-Boc-2-cyanopyrrolidine

IUPAC Name

tert-butyl (2S)-2-cyanopyrrolidine-1-carboxylate

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3/t8-/m0/s1

InChI Key

MDMSZBHMBCNYNO-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC1C#N

Synonyms

(2S)-2-Cyano-1-pyrrolidinecarboxylic Acid 1,1-Dimethylethyl Ester; tert-Butyl (2S)-2-Cyano-1-pyrrolidinecarboxylate; tert-Butyl (S)-2-Cyanopyrrolidine-1-carboxylate

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C#N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C#N

The exact mass of the compound (S)-1-Boc-2-cyanopyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-1-Boc-2-cyanopyrrolidine (CAS 228244-04-0) is a highly specialized, enantiopure protected pyrrolidine derivative essential for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors such as vildagliptin and saxagliptin. The compound features a stereospecific (S)-configuration critical for target enzyme binding, a cyano group that forms the reversible covalent bond with the catalytic serine of DPP-4, and a tert-butoxycarbonyl (Boc) protecting group that ensures amine stability during complex coupling reactions. In pharmaceutical procurement and process chemistry, it is prioritized as a late-stage intermediate to bypass the harsh dehydration conditions required to convert prolinamides to nitriles, ensuring high-yield, high-purity synthesis of antidiabetic active pharmaceutical ingredients (APIs) [1].

Substituting (S)-1-Boc-2-cyanopyrrolidine with its (R)-enantiomer, unprotected analogs, or differently protected variants (such as Cbz) leads to catastrophic failures in both process yield and final API efficacy. The (R)-enantiomer yields DPP-4 inhibitors with drastically reduced or negligible target affinity, rendering the final drug clinically inactive. Using an unprotected (S)-2-cyanopyrrolidine results in poor stability, self-condensation, and low coupling yields. Furthermore, substituting the Boc group with a Carboxybenzyl (Cbz) group introduces severe chemoselectivity issues during deprotection; the standard catalytic hydrogenation required to remove a Cbz group frequently reduces the critical nitrile moiety to a primary amine, destroying the pharmacophore. The Boc group, removable via mild acidic cleavage, perfectly preserves the sensitive nitrile, making this specific compound non-substitutable in gliptin manufacturing [1].

Absolute Requirement for (S)-Stereochemistry in DPP-4 Inhibition

The (S)-configuration of the 2-cyanopyrrolidine moiety is an absolute requirement for the biological activity of the resulting gliptin APIs. Studies on DPP-4 inhibitors demonstrate that compounds derived from (S)-1-Boc-2-cyanopyrrolidine exhibit nanomolar inhibitory potency (e.g., vildagliptin IC50 ~ 3.5 nM), whereas those synthesized from the comparator (R)-1-Boc-2-cyanopyrrolidine show a >100-fold drop in potency, often rendering them clinically inactive. Procurement of the strictly (S)-enantiomer is therefore mandatory to ensure the final API meets therapeutic efficacy benchmarks [1].

Evidence DimensionFinal API Target Affinity (IC50 for DPP-4)
Target Compound Data(S)-enantiomer precursor yields APIs with IC50 in the low nanomolar range (~3.5 nM)
Comparator Or Baseline(R)-enantiomer precursor yields APIs with >100-fold loss of potency
Quantified Difference>100-fold difference in target enzyme inhibition
ConditionsIn vitro DPP-4 enzymatic assay of the fully synthesized API

Procurement must strictly specify the (S)-enantiomer, as any (R)-isomer contamination directly translates to inactive API and failed batch quality.

Chemoselective Deprotection vs. Cbz-Protected Analogs

In the synthesis of cyanopyrrolidine-based drugs, the choice of the amine protecting group dictates the viability of the synthetic route. (S)-1-Boc-2-cyanopyrrolidine is deprotected using acidic conditions (such as trifluoroacetic acid or HCl in dioxane), which quantitatively yields the free amine while leaving the nitrile group 100% intact. In contrast, utilizing 1-Cbz-2-cyanopyrrolidine as a comparator requires catalytic hydrogenation (Pd/C, H2) for deprotection. This process is highly prone to over-reduction, converting the essential nitrile (-CN) into a primary amine (-CH2NH2), leading to massive yield losses and complex impurity profiles. The Boc-protected variant eliminates this side reaction entirely [1].

Evidence DimensionNitrile preservation during deprotection
Target Compound DataBoc deprotection (acidic) results in ~100% preservation of the nitrile
Comparator Or BaselineCbz deprotection (hydrogenation) risks significant reduction of the nitrile to a primary amine
Quantified DifferenceNear-total elimination of nitrile reduction impurities
ConditionsStandard industrial deprotection conditions (Acidic cleavage vs. Catalytic hydrogenation)

Selecting the Boc-protected building block prevents costly late-stage yield losses and impurity generation caused by unintended nitrile reduction.

Synthetic Efficiency vs. Late-Stage Dehydration

Utilizing pre-formed (S)-1-Boc-2-cyanopyrrolidine is significantly more efficient than attempting late-stage dehydration of an incorporated prolinamide. Converting an amide to a nitrile requires harsh dehydrating agents (e.g., POCl3, trifluoroacetic anhydride) which can degrade sensitive functional groups on the fully assembled drug molecule, reducing overall yields and requiring extensive chromatographic purification. By procuring the already dehydrated, Boc-protected cyanopyrrolidine, manufacturers can perform a simple deprotection and coupling sequence (e.g., with chloroacetyl chloride), routinely achieving intermediate coupling yields exceeding 85-90% under mild conditions [1].

Evidence DimensionProcess yield and condition severity
Target Compound DataPre-formed nitrile allows mild coupling/deprotection with >85% yields
Comparator Or BaselineLate-stage prolinamide dehydration requires harsh reagents and suffers from functional group incompatibility
Quantified DifferenceSignificant reduction in late-stage degradation and improved overall API yield
ConditionsIndustrial scale API synthesis (e.g., Vildagliptin manufacturing)

Procuring the pre-dehydrated building block streamlines the manufacturing process, avoids hazardous late-stage reagents, and maximizes final API yield.

Vildagliptin and Gliptin API Manufacturing

As the primary chiral building block for synthesizing vildagliptin and related dipeptidyl peptidase-4 (DPP-4) inhibitors, where the (S)-stereocenter and intact nitrile are non-negotiable for clinical efficacy and process yield [1].

Development of Novel SGLT/DPP-4 Multi-Target Antidiabetics

Used as a precise precursor in the medicinal chemistry optimization of first-in-class triple inhibitors (e.g., SGLT1/SGLT2/DPP4), where the Boc group allows modular coupling to complex linker-sugar frameworks without damaging the pharmacophore [1].

Peptidomimetic Drug Discovery

Ideal for synthesizing pyrrolidine-based peptidomimetics requiring a stable, protected amine and a reactive or pharmacophoric cyano group, avoiding the chemoselectivity issues of Cbz-protected alternatives during deprotection[1].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (33.33%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (66.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (66.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-1-Boc-2-cyanopyrrolidine

Dates

Last modified: 08-15-2023

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